molecular formula C16H18N2O5 B4921425 3-O-ethyl 5-O-methyl 2-amino-6-methyl-4-pyridin-3-yl-4H-pyran-3,5-dicarboxylate

3-O-ethyl 5-O-methyl 2-amino-6-methyl-4-pyridin-3-yl-4H-pyran-3,5-dicarboxylate

Cat. No.: B4921425
M. Wt: 318.32 g/mol
InChI Key: IBFZPQAHKMCVGU-UHFFFAOYSA-N
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Description

3-O-ethyl 5-O-methyl 2-amino-6-methyl-4-pyridin-3-yl-4H-pyran-3,5-dicarboxylate is a complex organic compound with a unique structure that combines pyridine and pyran rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-O-ethyl 5-O-methyl 2-amino-6-methyl-4-pyridin-3-yl-4H-pyran-3,5-dicarboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the pyridine ring, followed by the formation of the pyran ring. The key steps include:

    Formation of the Pyridine Ring: This can be achieved through a condensation reaction involving appropriate aldehydes and amines.

    Formation of the Pyran Ring: This involves cyclization reactions, often using catalysts to facilitate the process.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control, and employing purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-O-ethyl 5-O-methyl 2-amino-6-methyl-4-pyridin-3-yl-4H-pyran-3,5-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halides (e.g., HCl, HBr) and bases (e.g., NaOH, KOH) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-O-ethyl 5-O-methyl 2-amino-6-methyl-4-pyridin-3-yl-4H-pyran-3,5-dicarboxylate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 3-O-ethyl 5-O-methyl 2-amino-6-methyl-4-pyridin-3-yl-4H-pyran-3,5-dicarboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The pyridine and pyran rings allow the compound to fit into specific binding sites, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3-O-ethyl 5-O-methyl 2-amino-6-methyl-4-pyridin-3-yl-4H-pyran-3,5-dicarboxylate: shares similarities with other pyridine and pyran derivatives, such as:

Uniqueness

The unique combination of ethyl and methyl groups in this compound provides distinct chemical properties, such as solubility and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

3-O-ethyl 5-O-methyl 2-amino-6-methyl-4-pyridin-3-yl-4H-pyran-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O5/c1-4-22-16(20)13-12(10-6-5-7-18-8-10)11(15(19)21-3)9(2)23-14(13)17/h5-8,12H,4,17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBFZPQAHKMCVGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC(=C(C1C2=CN=CC=C2)C(=O)OC)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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